2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide
Overview
Description
2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide is a complex organic compound with a molecular formula of C25H25N5O4S. It is known for its significant applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a phthalazinyl group, a sulfamoyl group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
The synthesis of 2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions . The industrial production of this compound may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the acetamide group.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium and platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may bind to active sites of enzymes, blocking their activity and affecting metabolic pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenyl}acetamide include:
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound has a similar sulfamoyl group and acetamide group but differs in the presence of a thiazole ring and a chlorine atom.
N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide: This compound shares the sulfamoyl and acetamide groups but lacks the phthalazinyl group, making it less complex.
Properties
IUPAC Name |
2-[4-[[4-[3-(2-hydroxyethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-16-6-9-18(15-22(16)35(33,34)27-12-13-31)24-20-4-2-3-5-21(20)25(30-29-24)28-19-10-7-17(8-11-19)14-23(26)32/h2-11,15,27,31H,12-14H2,1H3,(H2,26,32)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYALIVFYHGOAIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)CC(=O)N)S(=O)(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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